{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}(3-methoxypropyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}(3-methoxypropyl)amine is an organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}(3-methoxypropyl)amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Alkylation: The pyrazole ring is then alkylated using butan-2-yl halide in the presence of a base such as potassium carbonate.
Amination: The resulting intermediate is then reacted with 3-methoxypropylamine under reflux conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}(3-methoxypropyl)amine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides, in the presence of a base such as triethylamine.
Major Products
Oxidation: Corresponding N-oxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Alkylated or acylated amine derivatives.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in transition metal catalysis for various organic transformations.
Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes such as kinases and proteases.
Receptor Binding: Studied for its binding affinity to various biological receptors.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in the treatment of diseases such as cancer, inflammation, and neurological disorders.
Industry
Agrochemicals: Potential use as a pesticide or herbicide.
Materials Science: Used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}(3-methoxypropyl)amine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, including anti-inflammatory, anticancer, and neuroprotective activities.
Comparison with Similar Compounds
Similar Compounds
- 1-(butan-2-yl)-1H-pyrazole
- 3-methoxypropylamine
- 1-(butan-2-yl)-3-methyl-1H-pyrazole
Uniqueness
{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}(3-methoxypropyl)amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H23N3O |
---|---|
Molecular Weight |
225.33 g/mol |
IUPAC Name |
N-[(2-butan-2-ylpyrazol-3-yl)methyl]-3-methoxypropan-1-amine |
InChI |
InChI=1S/C12H23N3O/c1-4-11(2)15-12(6-8-14-15)10-13-7-5-9-16-3/h6,8,11,13H,4-5,7,9-10H2,1-3H3 |
InChI Key |
GKSDFMKBLPZCHK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1C(=CC=N1)CNCCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.